Molecular Structure, Topology, and Reticular Applications of [1,1'-Biphenyl]-2,4,5-Tricarboxylic Acid
Molecular Structure, Topology, and Reticular Applications of [1,1'-Biphenyl]-2,4,5-Tricarboxylic Acid
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
[1,1'-Biphenyl]-2,4,5-tricarboxylic acid (CAS 34196-40-2)[1], frequently designated in crystallographic literature as biphenyl-2,4',5-tricarboxylic acid (H₃bptc)[2][3], is a highly versatile, multi-topic organic linker. Characterized by its rigid aromatic core and asymmetric tricarboxylate coordination sites, this molecule has become a cornerstone in advanced reticular chemistry. By acting as a multi-connected topological node, H₃bptc facilitates the self-assembly of complex Metal-Organic Frameworks (MOFs) that exhibit exceptional performance in selective gas adsorption (e.g., CO₂ over N₂) and highly sensitive luminescent sensing for environmental pollutants (e.g., Fe³⁺ ions) and biomarkers[3][4].
This whitepaper provides a comprehensive guide to the molecular topology, coordination causality, and self-validating experimental workflows associated with H₃bptc-derived materials.
Molecular Topology and Coordination Causality
The structural ingenuity of[1,1'-Biphenyl]-2,4,5-tricarboxylic acid lies in the balance between its aromatic rigidity and its rotational degrees of freedom.
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Rotational Flexibility: The C–C single bond connecting the two phenyl rings allows the molecule to adopt non-planar conformations. This dihedral flexibility is critical; it enables the carboxylate groups to twist out of coplanarity to satisfy the strict geometric demands of multinuclear transition metal clusters (Secondary Building Units, SBUs) during MOF assembly[5].
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Asymmetric Coordination Sphere: The 2,4,5-substitution pattern creates a C₃-like, asymmetric coordination environment. The three carboxylic acid groups can independently adopt monodentate, bidentate chelating, or bidentate bridging modes.
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Topological Node Designation: In network topology, the fully deprotonated bptc³⁻ ligand typically functions as a 3-connected node . When reacted with metal ions that form 5- or 6-connected SBUs, the resulting topological mismatch drives the formation of intricate 2D (3,5)-connected nets or highly porous 3D pillared-layer frameworks[5].
Caption: Topological connectivity logic of H₃bptc acting as a 3-connected node in MOF assembly.
Self-Validating Synthesis of the H₃bptc Ligand
The synthesis of the biphenyl core relies on a Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis[6]. As a Senior Application Scientist, I emphasize that every synthetic step must include a built-in validation mechanism to prevent the propagation of errors.
Protocol 1: Suzuki-Miyaura Coupling & Hydrolysis
Causality in Reagent Selection: Palladium(0) is utilized to catalyze the C–C bond formation via oxidative addition and reductive elimination. Potassium carbonate (K₂CO₃) is selected as the base to activate the boronic acid into a reactive boronate complex, while a 1,4-dioxane/water mixture ensures the solubility of both organic precursors and inorganic salts.
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Reactant Preparation: Combine 5-bromoisophthalic acid (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 1,4-dioxane/H₂O (4:1 v/v) solvent system.
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Catalysis: Add K₂CO₃ (3.0 eq) and a catalytic amount of Pd(PPh₃)₄ (0.05 eq) under an inert argon atmosphere.
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Reflux: Heat the mixture to 90 °C for 12 hours.
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Self-Validation Checkpoint 1 (Reaction Completion): Monitor the reaction via Thin-Layer Chromatography (TLC) under UV light (254 nm). The complete disappearance of the 5-bromoisophthalic acid spot validates the termination of the reflux phase.
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Hydrolysis & Precipitation: Filter the mixture through Celite to remove the palladium catalyst. Cool the filtrate and acidify dropwise with 2M HCl until the pH reaches 2.0. The protonation of the carboxylate salts forces the highly insoluble [1,1'-Biphenyl]-2,4,5-tricarboxylic acid to precipitate.
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Self-Validation Checkpoint 2 (Structural Integrity): Isolate the precipitate and perform ¹H-NMR in DMSO-d₆. The protocol is validated if the spectrum shows the disappearance of the proton adjacent to the bromine and the emergence of the characteristic multiplet splitting pattern of the newly formed biphenyl system.
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Solvothermal Assembly of H₃bptc-Based MOFs
H₃bptc is widely reacted with d¹⁰ transition metals (Zn²⁺, Cd²⁺) to create luminescent MOFs[3][4]. The following protocol outlines the generation of a 3D porous framework.
Protocol 2: MOF Crystallization and Activation
Causality in Experimental Design: N,N-Dimethylformamide (DMF) is chosen as the solvent because its high boiling point supports solvothermal conditions. More importantly, at 120 °C, DMF undergoes slow thermal decomposition to release dimethylamine. This acts as a slow-release base, gradually deprotonating the H₃bptc ligand. This thermodynamic control prevents rapid, amorphous precipitation, favoring the nucleation of highly ordered, defect-free single crystals[5].
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Precursor Mixing: Dissolve H₃bptc (0.1 mmol) and Cd(NO₃)₂·4H₂O (0.15 mmol) in 10 mL of a DMF/H₂O (3:1) mixture.
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Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. The Teflon lining is crucial to withstand autogenous pressure and prevent metal contamination. Heat at 120 °C for 72 hours, then cool to room temperature at a controlled rate of 5 °C/hour.
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Self-Validation Checkpoint 3 (Phase Purity): Collect the resulting block-like crystals. Perform Powder X-Ray Diffraction (PXRD) on a bulk aliquot. The synthesis is validated if the experimental PXRD peaks perfectly align with the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD), confirming bulk phase purity.
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Solvent Exchange & Activation: Direct heating to remove DMF causes immense capillary forces that collapse the MOF pores. Instead, soak the crystals in acetone for 3 days (replacing the solvent daily). Acetone has a lower boiling point and surface tension. Finally, activate the MOF under a dynamic vacuum at 100 °C for 12 hours.
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Self-Validation Checkpoint 4 (Porosity Preservation): Conduct Thermogravimetric Analysis (TGA). A flat plateau from 100 °C up to the framework decomposition temperature (~350 °C) confirms the complete removal of guest molecules without structural collapse.
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Caption: Workflow logic from H₃bptc ligand synthesis to MOF assembly and advanced applications.
Quantitative Data and Applications
The resulting H₃bptc-based MOFs exhibit remarkable properties in drug development (as sensors for biological markers/ketones) and environmental remediation.
Luminescent Sensing Mechanism
Frameworks like [Cd₃(bptc)₂(H₂O)₄] exhibit strong intrinsic fluorescence due to ligand-to-metal charge transfer (LMCT)[4]. When electron-deficient analytes (like Fe³⁺ ions or acetone) enter the pores, they interact with uncoordinated Lewis basic sites (free oxygens on the carboxylates). This triggers a Photoinduced Electron Transfer (PET) from the excited MOF framework to the lowest unoccupied molecular orbital (LUMO) of the analyte, resulting in rapid, highly selective fluorescence quenching[3][4].
Quantitative Comparison of H₃bptc MOFs
The following table summarizes the diverse topologies and functional applications of MOFs synthesized using the biphenyl-tricarboxylate linker:
| MOF Formula / Complex | Metal Center | Topology / Dimensionality | Key Application / Property | Source |
| [Cd₃(bptc)₂(H₂O)₄] | Cd(II) | 3D Porous Framework | High-efficiency fluorescence quenching for Fe³⁺ and acetone sensing. | [4] |
| [Zn(L)(bpdc)]·1.6H₂O | Zn(II) | 3D Porous Framework | Selective adsorption of CO₂ over N₂; Fe³⁺ sensing. | [3] |
| [Ni₃(L)₂(bptc)₂(H₂O)₁₀]·2H₂O | Ni(II) | 2D Network | Structural and topological analysis. | [3] |
| [Cd₂(L)(Hbptc)₂] | Cd(II) | 3D Porous Framework | Selective sensing of ketone molecules. | [3] |
| [Cd₃(HL)₂(obda)₂] * | Cd(II) | (3,5)-connected 2D net | Luminescent sensing and topological modeling. | [5] |
*Note: L represents various nitrogen-donor co-ligands such as 1,4-di(1H-imidazol-4-yl)benzene utilized alongside the carboxylate linkers to achieve specific topologies.
References
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[1] Alfa Chemistry. CAS 34196-40-2 [1,1'-Biphenyl]-2,4,5-tricarboxylic acid. Available at:
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[2] BLDpharm. 34196-40-2|[1,1'-Biphenyl]-2,4',5-tricarboxylic acid. Available at:
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[3] PubMed (Dalton Transactions). Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Available at:
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[5] ACS Omega. Series of Cadmium(II) Coordination Polymers Based on a Versatile Multi-N-Donor Tecton or Mixed Carboxylate Ligands: Synthesis, Structure, and Selectively Sensing Property. Available at:
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[6] Benchchem. [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | 677010-20-7 (Synthesis Protocol Data). Available at:
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[4] ResearchGate. Construction and luminescent sensing of a metal-organic framework based on 3,3′-Di(1H-imidazol-1-yl)-1,1′-biphenyl and 1,4-phenylenediacetic acid. Available at:
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